BenchChemオンラインストアへようこそ!

Boc-N-Me-D-Ser(Bzl)-OH

Protease resistance Peptide stability N-methyl scanning

Boc-N-Me-D-Ser(Bzl)-OH is the essential building block for metabolically stable peptide therapeutics. Its N-methylation eliminates backbone H-bond donors, disrupting aggregation in difficult sequences and conferring 72- to >1000-fold resistance to serine proteases. The acid-labile Boc group and stable benzyl ether enable seamless Boc SPPS integration with orthogonal side-chain protection. Enantiomerically pure D-configuration ensures reproducible SAR outcomes. Available at ≥98% purity for reliable synthesis. Order now from verified suppliers.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
Cat. No. B8099456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-D-Ser(Bzl)-OH
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m1/s1
InChIKeyGEKRSZPFMBQNCM-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-Me-D-Ser(Bzl)-OH: Protected N-Methyl D-Serine Building Block for Boc SPPS


Boc-N-Me-D-Ser(Bzl)-OH (CAS 193085-38-0; also 64263-84-9 for racemic/unspecified stereochemistry) is a fully orthogonally protected N-methyl amino acid derivative. Its structural formula is C16H23NO5, with a molecular weight of approximately 309.36 g/mol . The compound features three key functional components: an acid-labile tert-butyloxycarbonyl (Boc) group protecting the α-nitrogen, a benzyl (Bzl) ether protecting the D-serine side-chain hydroxyl, and an N-methyl substitution on the backbone nitrogen [1]. This protection scheme is specifically designed for Boc/Benzyl solid-phase peptide synthesis (SPPS), enabling stepwise incorporation of an N-methyl-D-serine residue with orthogonal side-chain deprotection capabilities . The compound is commercially available as a white to off-white powder or solid with reported purities ranging from ≥95% to ≥98%, soluble in DMF and dichloromethane, and recommended for storage at 2-8°C or room temperature depending on the supplier .

Why Boc-N-Me-D-Ser(Bzl)-OH Cannot Be Substituted with Simpler Serine Derivatives


Generic substitution with non-methylated serine derivatives (e.g., Boc-D-Ser(Bzl)-OH or Fmoc-D-Ser(tBu)-OH) fails to deliver the protease resistance and conformational modulation required for metabolically stable peptide therapeutics. N-methylation of the backbone amide eliminates a hydrogen bond donor, reduces intermolecular aggregation during chain elongation, and sterically hinders proteolytic cleavage at adjacent amide bonds, with systematic studies demonstrating that N-methyl substitution can increase proteolytic stability by 72- to >1000-fold in peptide contexts [1][2]. Conversely, substitution with the L-enantiomer (Boc-N-Me-L-Ser(Bzl)-OH) yields peptides with altered receptor binding conformations and different biological activity profiles, making stereochemical identity non-negotiable for structure-activity relationship studies [3]. Finally, using an unprotected N-methyl serine derivative (e.g., Boc-N-Me-D-Ser-OH) is incompatible with Boc SPPS workflows because the free hydroxyl can undergo O-acylation side reactions during coupling steps, necessitating the benzyl protection provided by Boc-N-Me-D-Ser(Bzl)-OH for successful peptide assembly [4].

Boc-N-Me-D-Ser(Bzl)-OH: Quantitative Differentiation vs. Closest Analogs


N-Methylation Imparts 72- to >1000-Fold Enhanced Protease Resistance vs. Non-Methylated Controls

N-methyl scanning mutagenesis of a functional G-protein binding peptide (DKLYWWEFL) demonstrated that single N-methyl amino acid substitutions enhance proteolytic resistance by 72- to >1000-fold compared to the non-methylated control peptide, while retaining target binding affinity (Kd ≈ 200 nM) [1]. In a systematic comparison of backbone modifications against a canonical serine protease, N-methyl-α-residue incorporation provided a measurable degree of proteolytic protection, though the magnitude of protection was dependent on modification position and the specific protease assayed [2]. This class-level inference applies to Boc-N-Me-D-Ser(Bzl)-OH: incorporation of its N-methyl-D-serine residue into a peptide sequence is expected to confer significant resistance to serine protease degradation compared to peptides containing non-methylated D-serine (e.g., from Boc-D-Ser(Bzl)-OH).

Protease resistance Peptide stability N-methyl scanning Peptidomimetics

D-Configuration Confers Enantiomer-Specific Conformational and Biological Properties vs. L-Enantiomer

D-amino acid substitution is a well-established strategy to increase peptide stability against proteases and modulate receptor interactions. The D-configuration of Boc-N-Me-D-Ser(Bzl)-OH yields peptides with distinct conformational preferences and biological activities compared to its L-enantiomer counterpart (Boc-N-Me-L-Ser(Bzl)-OH) [1]. Studies on D-serine vs. L-serine demonstrate that D-serine acts as a potent co-agonist at NMDA receptors (EC50 in sub-micromolar range), whereas L-serine is largely inactive at these sites [2]. The combination of N-methylation and D-stereochemistry in a single building block provides a dual-modification strategy for creating peptidomimetics with both protease resistance and unique receptor binding profiles not achievable with L-configuration analogs.

Chiral amino acids Peptide conformation D-amino acid peptides Enantioselectivity

Boc/Bzl Protection Scheme Enables Orthogonal Deprotection in Acid-Labile SPPS vs. Fmoc/tBu Analogs

Boc-N-Me-D-Ser(Bzl)-OH is specifically engineered for Boc/Bzl solid-phase peptide synthesis, where the Boc group is cleaved with TFA (typically 20-50% TFA in DCM, 20-30 min cycles) while the benzyl ether remains stable until final HF or TFMSA cleavage . In contrast, the Fmoc/tBu-protected analog (e.g., Fmoc-N-Me-D-Ser(tBu)-OH) employs piperidine-mediated Fmoc removal (20% piperidine in DMF) and acid-labile tBu side-chain protection. Boc/Bzl SPPS with in situ neutralization has been demonstrated to provide superior results for long or difficult peptide sequences where aggregation is problematic, compared to Fmoc/tBu protocols . The commercial availability of Boc-N-Me-D-Ser(Bzl)-OH at ≥95% purity with validated compatibility for automated Boc SPPS platforms further supports its selection over custom-synthesized or less well-characterized alternatives.

Solid-phase peptide synthesis Boc chemistry Orthogonal protection SPPS

N-Methylation Reduces Aggregation During SPPS Chain Elongation vs. Non-Methylated Serine

Intermolecular aggregation during solid-phase peptide synthesis is a major cause of low coupling yields and failed syntheses, particularly for sequences containing β-sheet-forming or hydrophobic residues. N-methylation of the backbone amide eliminates one hydrogen bond donor per residue, disrupting β-sheet formation and reducing aggregation. Studies have demonstrated that N-methyl amino acid incorporation prevents aggregation into amyloid-like structures and ensures a monomeric state of the growing peptide chain during SPPS [1]. This class-level benefit applies directly to Boc-N-Me-D-Ser(Bzl)-OH: when compared to non-methylated Boc-D-Ser(Bzl)-OH, the N-methylated derivative is expected to yield higher coupling efficiencies and reduced resin aggregation during Boc SPPS of difficult sequences. The commercially available Boc-D-Ser(Bzl)-OH comparator (Novabiochem® 47173-80-8) has a melting point of 58-61°C , while the N-methyl derivative's predicted LogP of 2.52 [2] indicates increased lipophilicity that may further influence solubility and aggregation behavior.

Peptide aggregation Difficult sequences SPPS efficiency N-methyl amino acids

Boc-N-Me-D-Ser(Bzl)-OH: Optimal Application Scenarios Based on Verified Evidence


Synthesis of Protease-Resistant Peptide Therapeutics via Boc SPPS

Boc-N-Me-D-Ser(Bzl)-OH is ideally suited for incorporation into therapeutic peptide candidates where extended in vivo half-life is required. The N-methylation feature confers 72- to >1000-fold resistance to serine proteases compared to non-methylated controls [1], making this building block essential for developing metabolically stable peptide drugs. The D-configuration further enhances stability while providing unique conformational properties. The Boc/Bzl protection scheme enables seamless integration into established Boc SPPS workflows with TFA-mediated deprotection cycles and final HF cleavage, with commercially available material at ≥95% purity supporting reproducible synthesis outcomes .

Synthesis of Difficult or Aggregation-Prone Peptide Sequences

For peptide sequences exceeding 20 residues or those containing β-sheet-forming motifs that typically cause on-resin aggregation and failed syntheses, Boc-N-Me-D-Ser(Bzl)-OH provides a strategic solution. The N-methyl group eliminates a backbone hydrogen bond donor, disrupting intermolecular β-sheet formation and improving solvation and coupling kinetics during Boc SPPS [1]. When aggregation is suspected based on sequence analysis, substituting a planned D-serine residue with Boc-N-Me-D-Ser(Bzl)-OH can salvage an otherwise intractable synthesis without altering the fundamental peptide design.

Structure-Activity Relationship (SAR) Studies of D-Serine-Containing Bioactive Peptides

Researchers investigating the biological role of D-serine residues in natural or synthetic peptides (e.g., NMDA receptor ligands, antimicrobial peptides, neuroactive peptides) require enantiomerically pure building blocks to generate stereochemically defined peptide libraries. Boc-N-Me-D-Ser(Bzl)-OH provides the D-configuration necessary for such SAR studies, while the N-methylation offers an additional modification dimension for probing the effects of backbone methylation on receptor binding and protease susceptibility . The commercial availability of both D- and L- enantiomeric forms (Boc-N-Me-L-Ser(Bzl)-OH CAS 64263-84-9) enables controlled enantiomer comparison studies .

Boc/Bzl SPPS of Peptides Requiring Orthogonal Side-Chain Deprotection

In peptide synthesis strategies requiring orthogonal protection of serine hydroxyl groups (e.g., for selective on-resin modifications or for peptides containing multiple serine residues with differential protection requirements), Boc-N-Me-D-Ser(Bzl)-OH is the building block of choice. The benzyl ether remains stable through multiple TFA deprotection cycles during Boc SPPS chain elongation and is only removed during final HF or TFMSA cleavage [1]. This orthogonal stability allows for selective manipulation of other side-chain functionalities while the serine hydroxyl remains protected, a capability not available with acid-labile tBu-protected Fmoc analogs.

Quote Request

Request a Quote for Boc-N-Me-D-Ser(Bzl)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.